molecular formula C18H23NO5 B2690374 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate CAS No. 949894-57-9

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

Cat. No. B2690374
CAS RN: 949894-57-9
M. Wt: 333.384
InChI Key: FHECJNHLEHWVDU-HNNXBMFYSA-N
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Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.384. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its role in peptide conformation. For example, E. Jankowska et al. (2002) investigated the crystal structure of a similar compound to examine the role of N-methylation in determining peptide conformation (E. Jankowska et al., 2002).

Synthesis of Natural Products

The compound is used as a key intermediate in the synthesis of biologically significant molecules. For instance, Shuanglin Qin et al. (2014) synthesized a derivative as a key intermediate of the natural product Biotin, which plays a crucial role in the metabolic cycle (Shuanglin Qin et al., 2014).

Study of Molecular Conformation

Research by A. Kozioł et al. (2001) focused on the molecular structure of a related compound, emphasizing the conformation-stabilizing function of weak intermolecular bonding (A. Kozioł et al., 2001).

Enantioselective Synthesis

H. Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant, utilizing a similar compound as a starting material (H. Pajouhesh et al., 2000).

Fluorescence Properties

M. Memeo et al. (2014) synthesized a derivative and described its structure and fluorescence properties, indicating potential applications in spectroscopic analysis (M. Memeo et al., 2014).

Mechanism of Action

    Target of Action

    The compound contains a tert-butoxycarbonyl group, which is often used in organic chemistry to protect amines during chemical synthesis . This suggests that the compound might interact with enzymes or receptors that recognize or process amines.

    Mode of Action

    The presence of the prop-2-yn-1-yloxy group indicates that the compound might undergo a reaction involving the addition of a nucleophile to the triple bond .

    Biochemical Pathways

    The compound might be involved in biochemical pathways related to the metabolism or synthesis of amines, given the presence of the tert-butoxycarbonyl group .

    Pharmacokinetics

    The compound’s ADME properties could be influenced by its relatively large size and the presence of both polar (tert-butoxycarbonyl) and nonpolar (prop-2-yn-1-yloxy) groups .

    Action Environment

    Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the stability of the tert-butoxycarbonyl group can be affected by acidic or basic conditions .

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHECJNHLEHWVDU-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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